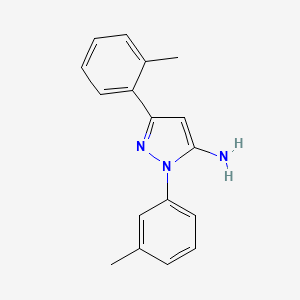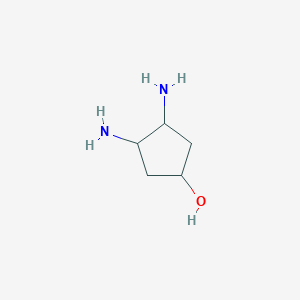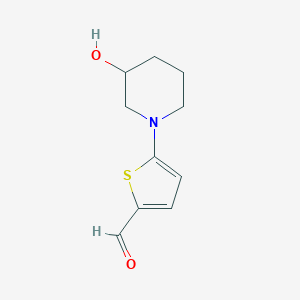methanol](/img/structure/B13164975.png)
[1-(Aminomethyl)cyclopropyl](4-bromothiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a brominated thiophene ring through a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.
Introduction of the aminomethyl group: This step involves the reaction of the cyclopropyl compound with formaldehyde and ammonia or an amine.
Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling of the brominated thiophene with the aminomethyl cyclopropyl compound: This step is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products
Oxidation: Formation of 1-(Aminomethyl)cyclopropylcarboxylic acid.
Reduction: Formation of 1-(Aminomethyl)cyclopropylmethanol.
Substitution: Formation of 1-(Aminomethyl)cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopropylmethanol: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Aminomethyl)cyclopropylmethanol, 1-(Aminomethyl)cyclopropylmethanol.
Uniqueness: The presence of the bromine atom on the thiophene ring imparts unique reactivity and biological activity, distinguishing it from other similar compounds
Propriétés
Formule moléculaire |
C9H12BrNOS |
|---|---|
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(4-bromothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-4-13-3-6(7)8(12)9(5-11)1-2-9/h3-4,8,12H,1-2,5,11H2 |
Clé InChI |
RIJMJWBCYVPASF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C(C2=CSC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)







